2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound with the molecular formula C15H14N2O5S It is known for its unique structural features, which include a methanesulfonyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce the nitro group. This is followed by the sulfonylation of the resulting compound with methanesulfonyl chloride in the presence of a base such as pyridine. The final step involves the amidation of the sulfonylated intermediate with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins or enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-methanesulfonyl-N-(2-methoxyphenyl)benzamide: Lacks the nitro group, which affects its reactivity and biological activity.
2-methanesulfonyl-N-(2-nitrophenyl)benzamide: Lacks the methoxy group, which influences its solubility and chemical properties.
2-methanesulfonyl-N-(2-methoxy-5-chlorophenyl)benzamide:
Uniqueness
2-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-13-8-7-10(17(19)20)9-12(13)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMFCFQOKMWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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